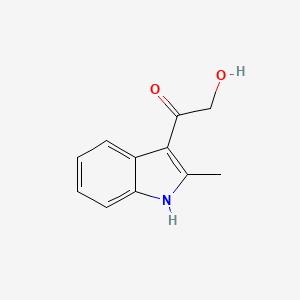
Ketone, hydroxymethyl 2-methyl-3-indolyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, hydroxymethyl 2-methyl-3-indolyl is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and drugs, playing a crucial role in cell biology. This compound, like other indole derivatives, exhibits various biologically vital properties and has attracted significant attention in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ketone, hydroxymethyl 2-methyl-3-indolyl, can be achieved through various methodologies. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the use of N, N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .
Industrial Production Methods
Industrial production of indole derivatives often involves the use of environmentally benign solvents such as water. Reactions conducted in water or a mixture of water with organic solvents have shown great potential in producing libraries of such compounds . The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ketone, hydroxymethyl 2-methyl-3-indolyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, N, N-dimethylmethylene ammonium chloride, and various oxidizing and reducing agents . Reaction conditions often involve refluxing in methanol or other solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indoles, while oxidation and reduction reactions can produce a variety of oxidized or reduced derivatives .
Scientific Research Applications
Ketone, hydroxymethyl 2-methyl-3-indolyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of Ketone, hydroxymethyl 2-methyl-3-indolyl involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ketone, hydroxymethyl 2-methyl-3-indolyl include other indole derivatives such as:
- Indole-3-acetic acid
- 5-Hydroxyindoleacetic acid
- 3-Methylindole
Uniqueness
What sets this compound apart from other indole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
27463-04-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-7-11(10(14)6-13)8-4-2-3-5-9(8)12-7/h2-5,12-13H,6H2,1H3 |
InChI Key |
AOIQXGZLVRZENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















